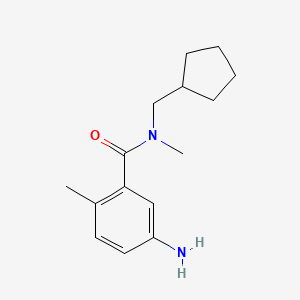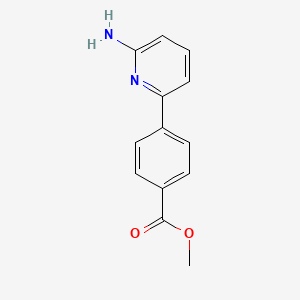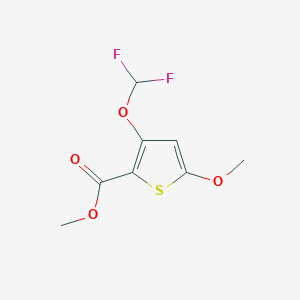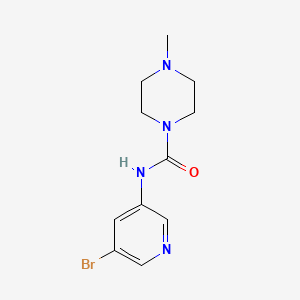
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a piperazine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to obtain 5-bromopyridine.
Formation of Piperazine Derivative: The 5-bromopyridine is then reacted with 4-methyl piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation and Reduction: Products depend on the specific reaction and reagents used.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
科学研究应用
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, aiding in the understanding of complex biological processes.
Industrial Applications: It is explored for its potential use in the synthesis of other chemical compounds and materials with specific properties.
作用机制
The mechanism of action of N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
- N-(5-chloropyridin-3-yl)-4-methyl piperazine-1-carboxamide
- N-(5-fluoropyridin-3-yl)-4-methyl piperazine-1-carboxamide
- N-(5-iodopyridin-3-yl)-4-methyl piperazine-1-carboxamide
Uniqueness
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.
属性
分子式 |
C11H15BrN4O |
|---|---|
分子量 |
299.17 g/mol |
IUPAC 名称 |
N-(5-bromopyridin-3-yl)-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C11H15BrN4O/c1-15-2-4-16(5-3-15)11(17)14-10-6-9(12)7-13-8-10/h6-8H,2-5H2,1H3,(H,14,17) |
InChI 键 |
UVUJDDXRHSSUJU-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)NC2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate](/img/structure/B12066731.png)
![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)
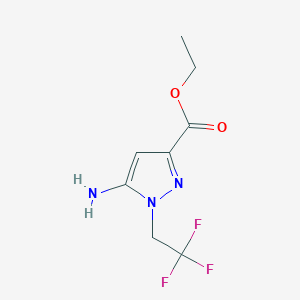
![1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)
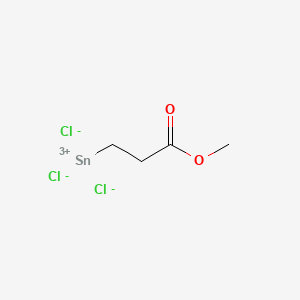

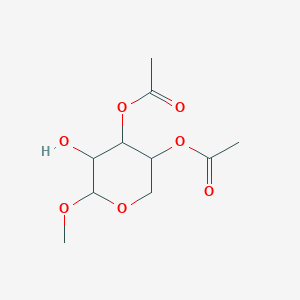
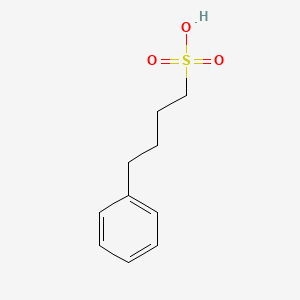
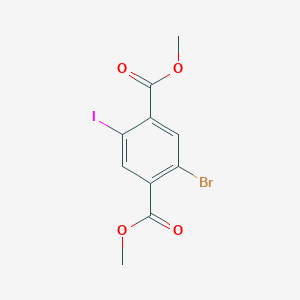
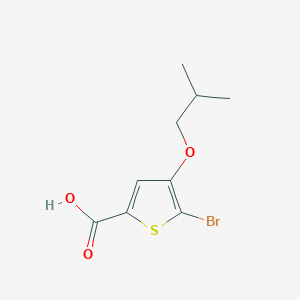
![sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)
